molecular formula C9H16N4S B6334688 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 1486795-61-2

1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B6334688
CAS No.: 1486795-61-2
M. Wt: 212.32 g/mol
InChI Key: HLLPKVQRIZMEPC-UHFFFAOYSA-N
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Description

1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that contains both a thiadiazole and a piperazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable compound for research and development.

Mechanism of Action

Target of Action

Similar compounds, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives, have been evaluated for their anticonvulsant activity . This suggests that the compound might interact with targets involved in neuronal signaling, potentially influencing the excitability of neurons.

Mode of Action

Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may interact with neuronal targets to modulate their activity, thereby influencing neuronal excitability and potentially mitigating seizure activity.

Biochemical Pathways

Given the potential anticonvulsant activity of related compounds , it is plausible that this compound may influence pathways related to neuronal signaling and excitability.

Result of Action

If the compound does indeed exhibit anticonvulsant activity as suggested by the activity of related compounds , it may help to reduce neuronal excitability and potentially mitigate seizure activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine can be synthesized through a multi-step process involving the formation of the thiadiazole ring followed by the introduction of the piperazine moiety. One common method involves the reaction of 3-propyl-1,2,4-thiadiazole-5-carboxylic acid with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine can be compared with other similar compounds, such as:

    1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine: Similar structure but with a methyl group instead of a propyl group, leading to different chemical properties and biological activities.

    1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine: Contains an ethyl group, which may affect its reactivity and applications.

    1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazine:

The uniqueness of this compound lies in its specific combination of the propyl group and the thiadiazole-piperazine framework, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-piperazin-1-yl-3-propyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-2-3-8-11-9(14-12-8)13-6-4-10-5-7-13/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLPKVQRIZMEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NSC(=N1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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